molecular formula C12H8ClNO3 B2437058 3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic acid CAS No. 866150-72-3

3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic acid

Cat. No.: B2437058
CAS No.: 866150-72-3
M. Wt: 249.65
InChI Key: VDODOKUCZAQJII-UHFFFAOYSA-N
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Description

3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic acid is an organic compound with the molecular formula C12H8ClNO3 and a molecular weight of 249.64982 g/mol . This compound is characterized by the presence of a chlorinated pyridine ring and a benzenecarboxylic acid moiety connected through an ether linkage. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reagents and catalysts used are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorinated pyridine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic acid
  • 4-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic acid
  • 3-[(4-Chloro-2-pyridinyl)oxy]benzenecarboxylic acid

Uniqueness

3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-(6-chloropyridin-2-yl)oxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-10-5-2-6-11(14-10)17-9-4-1-3-8(7-9)12(15)16/h1-7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDODOKUCZAQJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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